molecular formula C8H6BrN3OS B1321563 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 352328-87-1

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B1321563
M. Wt: 272.12 g/mol
InChI Key: FEDCSLRPQNWUHW-UHFFFAOYSA-N
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Description

The compound "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one" is a chemical entity that appears to be related to the field of heterocyclic chemistry, which involves the synthesis and study of heterocyclic compounds. These compounds contain rings that have atoms of at least two different elements as members of the ring. Although the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their characteristics, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of various starting materials under specific conditions. For instance, the synthesis of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones is achieved by reacting 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil, using heating in solvents such as DMF, dioxane, or acetonitrile in the presence of triethylamine . This suggests that similar conditions could potentially be used for the synthesis of "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," although the exact procedure would depend on the specific reactivity of the starting materials and the desired product.

Molecular Structure Analysis

X-ray structural analysis is a powerful tool for determining the molecular structure of compounds. In the case of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, the structure was established using this technique . Similarly, for the compound of interest, X-ray diffraction could be employed to elucidate its molecular structure, providing insights into the arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be complex and is influenced by the nature of the substituents and the heterocyclic framework. The papers provided do not detail specific reactions for "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," but they do highlight the reactivity of similar compounds. For example, the synthesis of thiazolo[3,2-a]pyrimidine derivatives involves the reaction of 6-methyl-2-thiouracil with acetylenic compounds . This indicates that bromo- and methylthio-substituted pyrido[2,3-d]pyrimidinones may also undergo reactions with suitable electrophiles or nucleophiles, depending on their chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be studied using various spectroscopic and analytical techniques. For instance, the organic salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol with 2,3-pyrazinedicarboxylic acid was characterized using single crystal X-ray diffraction, infrared absorption spectroscopy, UV-Vis absorption spectroscopy, and thermal gravimetric-differential thermal analysis . These methods can provide valuable information about the stability, optical properties, and thermal behavior of the compound. For "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," similar analytical techniques could be used to determine its melting point, solubility, optical band gap, and other relevant physical and chemical properties.

Scientific Research Applications

1. Autocatalytic Photoinduced Oxidative Dehydrogenation

  • Application Summary: This compound is used in the synthesis of C5–C6 unsaturated systems with the formation of a long-lived radical. It’s a good scaffold for the development of biologically active compounds .
  • Methods of Application: The process involves irradiating the corresponding 5,6-dihydro derivative (with a variety of substituents at C2, C4, C5, C6, and N8) at 450 or 365 nm in DMSO, in the presence of air, and at room temperature without adding any external photosensitizer .
  • Results: The process results in the dehydrogenation of the compound to give C5–C6 unsaturated compounds, usually with higher activity .

2. Kinase Inhibitor Scaffolds

  • Application Summary: Fused pyrimidine cores, such as “6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one”, are privileged kinase scaffolds .

Future Directions

Pyrido[2,3-d]pyrimidin-7(8H)-ones have been of interest due to their similarity with nitrogen bases present in DNA and RNA . The number of references containing compounds of this general structure have increased almost exponentially in the last 10 years . This suggests that there is ongoing research interest in these compounds, indicating potential future directions in their synthesis and biomedical applications .

properties

IUPAC Name

6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDCSLRPQNWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C(=O)NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622721
Record name 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

CAS RN

352328-87-1
Record name 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1, 1.00 g, 5.18 mmol) in anhydrous dimethylformamide (25 mL) was added N-bromosuccinimide (0.99 g, 5.59 mmol) portionwise at room temperature, and the reaction mixture was stirred for 18 h. The mixture was concentrated, and the solid was triturated with hot water (1×20 mL), filtered, and washed with isopropanol to give title compound as a pale yellow solid (0.68 g, 2.50 mmol, 48%). ESMS m/z 272 (M+H)+; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.88 (br. s., 1H), 8.84 (s, 1H), 8.47 (s, 1H), 2.57 (s, 3H).
Quantity
1 g
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0.99 g
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Quantity
25 mL
Type
solvent
Reaction Step One
Yield
48%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org

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